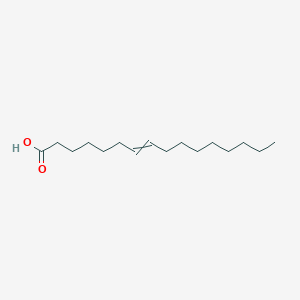
7-Hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecenoic acid, also known as hypogeic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by the presence of a double bond at the seventh carbon atom from the carboxyl end. This compound is found in various natural sources, including certain plant oils and animal fats.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Hexadecenoic acid can be synthesized through the partial hydrogenation of hexadecanoic acid (palmitic acid). The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils. One common method is the extraction from Antarctic krill oil, which contains a significant amount of this fatty acid. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas (H2) in the presence of a metal catalyst like palladium.
Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Methanol, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Various oxidized fatty acids
Reduction: Hexadecanoic acid
Substitution: Methyl 7-hexadecenoate
Wissenschaftliche Forschungsanwendungen
7-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of fatty acids and their derivatives.
Wirkmechanismus
7-Hexadecenoic acid can be compared with other similar monounsaturated fatty acids:
Palmitoleic Acid (cis-9-hexadecenoic acid): Both are monounsaturated fatty acids, but palmitoleic acid has a double bond at the ninth carbon atom.
Sapienic Acid (cis-6-hexadecenoic acid): This fatty acid has a double bond at the sixth carbon atom and is primarily found in human sebum.
Uniqueness of this compound: this compound is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its anti-inflammatory and metabolic regulatory effects make it a compound of interest in various fields of research.
Vergleich Mit ähnlichen Verbindungen
- Palmitoleic Acid (cis-9-hexadecenoic acid)
- Sapienic Acid (cis-6-hexadecenoic acid)
- Oleic Acid (cis-9-octadecenoic acid)
Eigenschaften
Molekularformel |
C16H30O2 |
|---|---|
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |
InChI-Schlüssel |
PJHOFUXBXJNUAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)


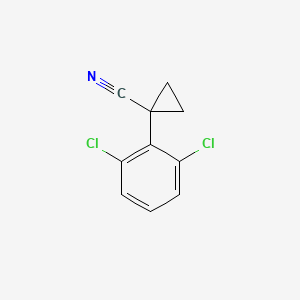
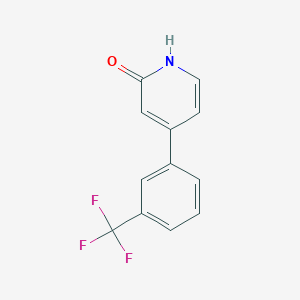
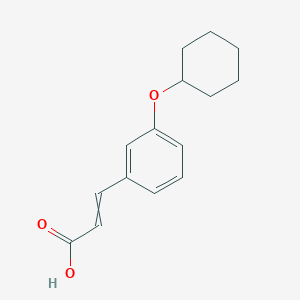

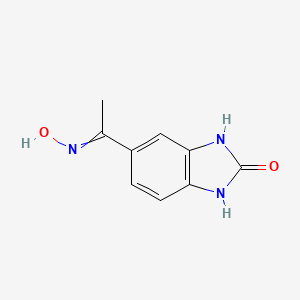
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
